molecular formula C6H7Cl2NO2S B2858628 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride CAS No. 1220039-42-8

4-Methyl-pyridine-2-sulfonyl chloride hydrochloride

Cat. No.: B2858628
CAS No.: 1220039-42-8
M. Wt: 228.09
InChI Key: UIRYHRFHNOYLBS-UHFFFAOYSA-N
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Description

4-Methyl-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H7Cl2NO2S. It is an off-white solid that is typically stored in the freezer to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride involves several steps. One common method includes the reaction of 4-methylpyridine with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Methyl-pyridine-2-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-Methyl-pyridine-2-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride include:

    Pyridine-2-sulfonyl chloride: Lacks the methyl group at the 4-position.

    4-Methyl-pyridine-2-sulfonyl fluoride: Contains a fluoride group instead of chloride.

    4-Methyl-pyridine-2-sulfonyl bromide: Contains a bromide group instead of chloride.

The uniqueness of this compound lies in its specific reactivity and the presence of both the methyl and sulfonyl chloride groups, which provide distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

4-methylpyridine-2-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-8-6(4-5)11(7,9)10;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRYHRFHNOYLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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